Cirsimarin

概要

説明

科学的研究の応用

Cirsimarin has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying flavonoid chemistry and developing new synthetic methods.

Biology: Investigated for its role in cellular processes, such as lipogenesis and lipolysis.

Industry: Utilized in the development of nutraceuticals and functional foods due to its health benefits.

作用機序

シリムマリンは、複数のメカニズムを通じてその効果を発揮します。 それはアデノシンA1受容体のアンタゴニストとして作用し、脂肪細胞における脂肪生成を阻害し、脂肪分解を促進します . さらに、シリムマリンはホスホジエステラーゼを阻害し、サイクリックAMPのレベルを上昇させ、その抗脂肪生成活性をさらに高めます . これらの作用は、肥満や関連する代謝性疾患に対する治療薬としての可能性に寄与しています .

類似の化合物との比較

類似の化合物

シリムマリンは、次のような他のフラボノイドと構造的に類似しています。

シリムマリチン: 同様の生物活性を持つ別のフラボノイド配糖体です.

ヒスビジュリン: 抗がん作用と肝保護作用で知られています.

シリスタカオシド: 構造上の類似性を共有しており、同様の生物学的効果を示します.

ユニークさ

シリムマリンの抗脂肪生成、抗酸化、抗炎症特性のユニークな組み合わせは、他のフラボノイドとは一線を画しています。 アデノシン受容体やホスホジエステラーゼなど、複数の分子標的を標的にできることから、多機能性治療薬としての可能性を高めています .

生化学分析

Biochemical Properties

Cirsimarin interacts with various enzymes and proteins in biochemical reactions. It has been shown to exert a strong antilipogenic effect, decreasing adipose tissue deposition in mice . This effect is achieved through the inhibition of lipogenic activity in isolated adipocytes . The inhibitory concentration 50% of this compound on lipogenic activity in isolated adipocytes was found to be 1.28±0.04 mM .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It decreases fat deposition in mice intra-abdominal adipose tissue . This decrease in intra-abdominal white adipose tissue (WAT) accretion is due to a decrease in adipose cell diameter, resulting in a decrease in adipose cell volume . This compound also shows a strong antilipogenic activity, which may be the critical aspect of its effects on fat accretion in mice .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It down-regulates the phosphorylation of Janus kinase (JAK)/signal transducer and activator of transcriptions (STATs) and p38 mitogen-activated protein kinase (MAPK), and nuclear translocation of interferon regulatory factor (IRF)-3 . These interactions suggest that this compound may act as a promising therapeutic against inflammatory diseases by suppressing the JAK/STAT and IRF-3 signaling pathway .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The extraction efficiency of this compound from Cirsium japonicum var. maackii was found to be influenced by sample material ratio, solvent concentration, extraction time, solid-to-solvent ratio, and number of extractions .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Mice treated with 25 or 50 mg kg–1 per day this compound showed a decrease in retroperitoneal and epididymal fat pad weights compared with controls . This suggests that this compound could be a potential candidate for the treatment of obesity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been shown to inhibit the binding of [3 H]5′-N-ethylcarboxamidoadenosine ([3 H]NECA) to adenosine-A 2 receptors in rat striatum . This suggests that this compound may play a role in adenosine metabolism .

Transport and Distribution

After oral administration of this compound, the compound could not be detected in either plasma or urine, but the presence of cirsimaritin was established . This suggests that this compound may be metabolized into cirsimaritin in the body .

準備方法

合成経路と反応条件

シリムマリンは、最適化された抽出方法を用いて植物源から抽出できます。 たとえば、オニノゲシからの抽出には、70%エタノールを溶媒とし、抽出時間を4時間、固体と溶媒の比率を1:20にする必要があります . このプロセスは、ヒスビジュリンやシリムマリチンなどの他のフラボノイドとともに、シリムマリンの収率を最大にするように設計されています .

工業生産方法

シリムマリンの工業生産は、通常、植物材料からの大規模抽出を伴います。このプロセスには、植物の収穫、乾燥、植物材料の粉砕、それに続く溶媒抽出が含まれます。 その後、抽出物は、高速液体クロマトグラフィー(HPLC)などの技術を使用して精製し、シリムマリンを単離します .

化学反応の分析

反応の種類

シリムマリンは、次のようなさまざまな化学反応を起こします。

酸化: シリムマリンは、使用される条件と試薬に応じて、異なる生成物を形成するために酸化される可能性があります。

還元: 還元反応は、シリムマリンの官能基を修飾して、その生物活性を変化させることができます。

一般的な試薬と条件

シリムマリンの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 これらの反応は、通常、所望の生成物の形成を保証するために制御された条件下で行われます .

形成される主要な生成物

シリムマリンの反応から形成される主要な生成物は、特定の反応条件によって異なります。 たとえば、酸化はキノンを形成し、還元はアルコール誘導体を生成する可能性があります .

科学研究の用途

シリムマリンは、次のような幅広い科学研究の用途があります。

類似化合物との比較

Similar Compounds

Cirsimarin is structurally similar to other flavonoids such as:

Cirsimaritin: Another flavonoid glycoside with similar biological activities.

Hispidulin: Known for its anticancer and hepatoprotective properties.

Cirsitakaoside: Shares structural similarities and exhibits comparable biological effects.

Uniqueness

This compound’s unique combination of antilipogenic, antioxidant, and anti-inflammatory properties sets it apart from other flavonoids. Its ability to act on multiple molecular targets, including adenosine receptors and phosphodiesterase, enhances its potential as a multifunctional therapeutic agent .

生物活性

Cirsimarin is a flavonoid compound primarily isolated from plants such as Microtea debilis and Cirsium japonicum. It has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the current understanding of the biological activity of this compound, supported by research findings and case studies.

Overview of this compound

This compound is a bioactive flavonoid known for its various pharmacological properties. It has been studied extensively for its potential therapeutic applications in treating metabolic disorders, inflammation, and infections. The compound acts through multiple mechanisms at the cellular and molecular levels, influencing various biochemical pathways.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which have been demonstrated in various studies. It helps in scavenging free radicals and reducing oxidative stress, making it a promising candidate for preventing oxidative damage associated with chronic diseases.

- Mechanism : this compound enhances the activity of antioxidant enzymes and reduces lipid peroxidation.

- Research Findings : Studies have shown that this compound can significantly lower malondialdehyde levels in liver tissues, indicating reduced oxidative stress .

2. Anti-inflammatory Effects

This compound has been shown to possess anti-inflammatory properties by modulating inflammatory pathways.

- Mechanism : It inhibits the phosphorylation of signaling proteins such as STAT3 and downregulates pro-inflammatory cytokines.

- Case Study : In a mouse model of metabolic dysfunction-associated fatty liver disease (MAFLD), this compound treatment reduced liver inflammation and fibrosis markers .

3. Anticancer Properties

Research indicates that this compound may exert anticancer effects through various mechanisms.

- Mechanism : It induces apoptosis in cancer cells and inhibits cell proliferation by interfering with cell signaling pathways.

- Findings : In vitro studies have demonstrated that this compound can inhibit the growth of several cancer cell lines .

4. Antimicrobial Activity

This compound shows potential antimicrobial effects against a range of pathogens.

- Mechanism : It disrupts microbial cell membranes and inhibits key metabolic processes.

- Research Evidence : this compound has demonstrated efficacy against both Gram-positive and Gram-negative bacteria as well as fungi .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its potential therapeutic applications.

- Absorption : Studies indicate that after oral administration, this compound is metabolized to cirsimaritin, which is then detected in plasma and urine .

- Half-Life : The half-life of this compound in rats is approximately 1.1 hours, suggesting rapid metabolism .

Summary of Research Findings

Here is a summary table highlighting key biological activities and research findings related to this compound:

特性

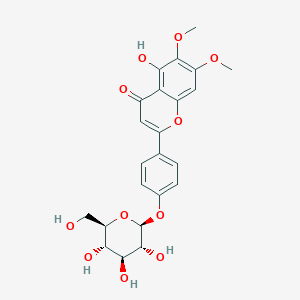

IUPAC Name |

5-hydroxy-6,7-dimethoxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O11/c1-30-15-8-14-17(19(27)22(15)31-2)12(25)7-13(33-14)10-3-5-11(6-4-10)32-23-21(29)20(28)18(26)16(9-24)34-23/h3-8,16,18,20-21,23-24,26-29H,9H2,1-2H3/t16-,18-,20+,21-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RETJLKUBHXTIGH-FZFRBNDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80926633 | |

| Record name | 4-(5-Hydroxy-6,7-dimethoxy-4-oxo-4H-1-benzopyran-2-yl)phenyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80926633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13020-19-4 | |

| Record name | Cirsimarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13020-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cirsimarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013020194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(5-Hydroxy-6,7-dimethoxy-4-oxo-4H-1-benzopyran-2-yl)phenyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80926633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cirsimarin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72U3YNK7DV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。